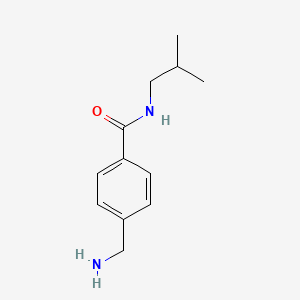

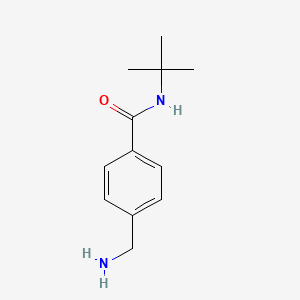

N-t-Butyl 4-(aminomethyl)benzamide

Descripción general

Descripción

N-t-Butyl 4-(aminomethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a white or pale yellow solid that is stable at room temperature but may decompose at higher temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-t-Butyl 4-(aminomethyl)benzamide can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is eco-friendly and provides high yields.

Industrial Production Methods

In industrial settings, this compound is often produced using a one-pot amidation process. This involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-t-Butyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include Zn(ClO₄)₂·6H₂O, Cu(OTf)₂, and various acids and bases . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various N-tert-butyl amides, which have wide applications in organic synthesis and drug development .

Aplicaciones Científicas De Investigación

N-t-Butyl 4-(aminomethyl)benzamide has numerous applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.

Industry: This compound is used in the production of polymers, plastics, and other industrial materials.

Mecanismo De Acción

The mechanism of action of N-t-Butyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

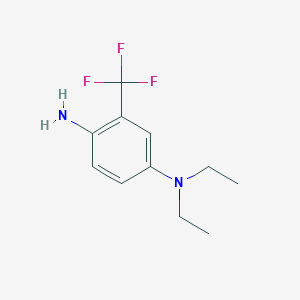

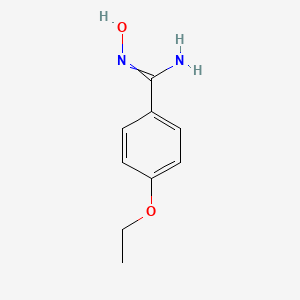

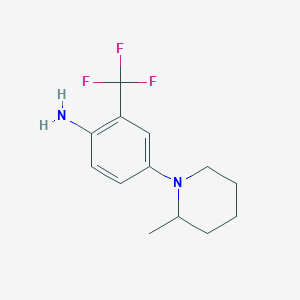

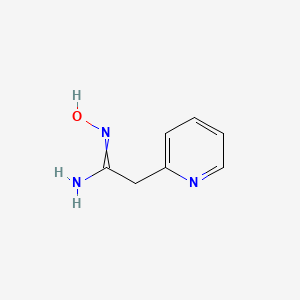

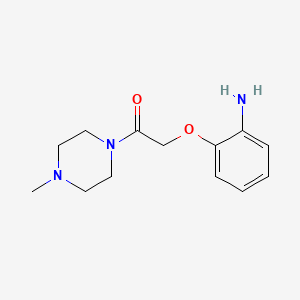

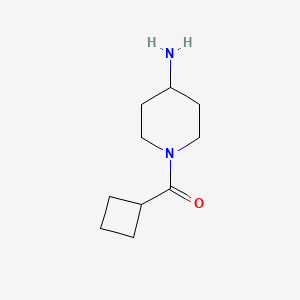

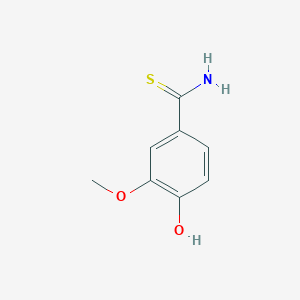

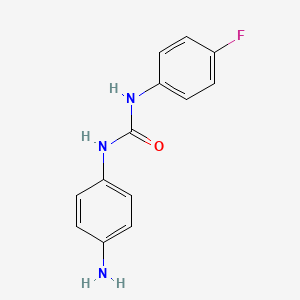

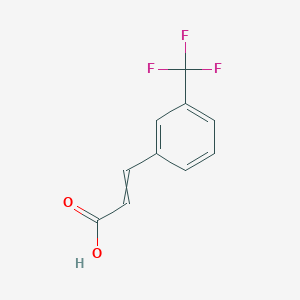

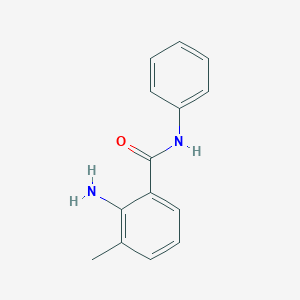

Similar compounds to N-t-Butyl 4-(aminomethyl)benzamide include:

- N-tert-Butyl-4-aminobenzamide

- N-tert-Butyl-4-aminobenzamide derivatives

- Other N-tert-butyl amides

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its stability and solubility in organic solvents make it particularly useful in various chemical and industrial applications .

Propiedades

IUPAC Name |

4-(aminomethyl)-N-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEATYDKMLVKYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B7806814.png)

![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)